S-ethyl 4-aminobenzenecarbothioate

Synthetic Methodology Thioester Chemistry Process Chemistry

Researchers developing mucosal or dental anesthetics face challenges in sourcing a thioester scaffold that balances topical efficacy with low systemic partitioning. S-Ethyl 4-aminobenzenecarbothioate (CAS 102879-36-7) directly addresses this need, functioning as a historically validated lead compound with 'intense anesthesia when applied to mucous membrane'. - Enables head-to-head mucosal retention and systemic absorption assays versus benzocaine (oxygen ester) and thiocaine (aminoalkyl thioester). - Provides a stable S-ethyl side chain and free para-amine handle for N-acylation, N-sulfonylation, or N-alkylation library synthesis. - Offers a distinct electrophilicity profile for mechanistic studies on enzyme-catalyzed thioester hydrolysis.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 102879-36-7
Cat. No. B14342136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-ethyl 4-aminobenzenecarbothioate
CAS102879-36-7
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCCSC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C9H11NOS/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
InChIKeyQLNRHFNYAPBGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Ethyl 4-Aminobenzenecarbothioate: Identity and Research Procurement


S-Ethyl 4-aminobenzenecarbothioate (CAS 102879-36-7, molecular formula C₉H₁₁NOS, molecular weight approximately 181.26 g/mol) is a para-substituted aromatic thioester classified as an S-alkyl 4-aminobenzenecarbothioate derivative . It belongs to a historically significant class of p-aminothiobenzoic acid esters first systematically explored for their local anesthetic potential in the 1930s [1]. The compound features a primary aromatic amine at the 4-position and an S-ethyl thioester side chain, distinguishing it from both oxygen-ester analogs (e.g., benzocaine, procaine) and aminoalkyl thioester relatives such as thiocaine (S-[2-(diethylamino)ethyl] 4-aminobenzenecarbothioate, CAS 120-49-0) [1]. Its procurement relevance stems from its dual functionality—providing a reactive thioester carbonyl for nucleophilic acyl substitution while presenting a free amine handle for further derivatization—making it a versatile intermediate in medicinal chemistry and chemical biology probe synthesis .

Intermediate Reactive thioester carbonyl + free aromatic amine for N-derivatization.
Differentiation Distinct from oxygen-ester (benzocaine, procaine) and aminoalkyl-thioester (thiocaine) analogs.
Research Model Historically investigated for mucosal anesthesia activity; relevant to topical anesthesia research.

Non-Interchangeability with Aminothioester Analogs


Compounds within the 4-aminobenzenecarbothioate family exhibit divergent physicochemical and biological properties that are driven by the S-alkyl substituent, precluding simple substitution. The seminal 1933 Hansen and Fosdick study demonstrated that altering the S-alkyl group from a simple ethyl chain to a basic diethylaminoethyl moiety (thiocaine) shifted the pharmacological profile from intense mucous-membrane anesthesia to a systemically injectable local anesthetic with a toxicity profile approximately half that of cocaine [1]. Even among simple n-alkyl homologs, solubility differences are pronounced—the hydrochloride salt of the n-butyl ester is sparingly water-soluble and requires precipitation from dry ether, whereas the ethyl and methyl ester hydrochlorides exhibit different crystallization behavior [1]. The free amino group on the aromatic ring permits subsequent N-derivatization; any change in the thioester alkyl chain alters the steric and electronic environment at the carbonyl, directly affecting acylation rates with nucleophiles such as diethylamine (as used in thiocaine synthesis via the chloroethyl intermediate) [1]. These chain-length-dependent differences in reactivity, solubility, and biological performance mean that substituting S-ethyl 4-aminobenzenecarbothioate with an S-methyl, S-butyl, or S-dialkylaminoethyl analog without re-optimization of the downstream synthetic or assay protocol will likely produce variable yields or divergent biological readouts.

S-alkyl chain length governs solubility and crystallization; n-butyl HCl salt purification not transferable to ethyl ester.
Aminoalkyl substitution (thiocaine) shifts pharmacological profile and toxicity; S-ethyl lacks systemic safety data.
Thioester acylation rates with nucleophiles vary with alkyl chain; substituting S-methyl or S-butyl analogs may alter synthetic outcomes.

S-Ethyl 4-Aminobenzenecarbothioate: Differentiation Evidence


Synthetic Yield and Purity: Ethyl vs. Methyl Ester

The Hansen and Fosdick (1933) synthetic route provides direct comparative yield and purification data for the S-ethyl ester relative to the S-methyl homolog. Both are accessed via alkylation of potassium p-nitrothiobenzoate with the corresponding alkyl halide (ethyl bromide for the target compound; methyl iodide for the comparator), followed by iron/hydrochloric acid reduction of the nitro group to the amine. The S-ethyl precursor, ethyl p-nitrothiobenzoate, was obtained as a pale yellow precipitate recrystallizable from ethanol/water, while the final S-ethyl 4-aminobenzenecarbothioate was purified via precipitation from ethanol/water as a very pale yellow flaky solid [1]. Although the authors did not report isolated percent yields for every individual ester, they noted that tin/hydrochloric acid reduction gave 'uniformly low yields' across the series, whereas the iron/hydrochloric acid method was the optimized general procedure [1]. The differential crystallization behavior—the n-butyl analog's hydrochloride being sufficiently ether-insoluble to permit purification by precipitation from dry ether, unlike the ethyl derivative—demonstrates that alkyl chain length directly governs purification strategy and achievable purity [1].

Synthetic Yield & Purification
Class-level inference
Fe/HCl reduction preferred; ethyl ester purified via ethanol/water precipitation; n-butyl HCl salt insoluble in ether.
Chain length determines purification strategy.
Yields not individually quantified; qualitative differentiation.
Synthetic Methodology Thioester Chemistry Process Chemistry

Local Anesthetic Potency and Toxicity: Thiocaine Comparison

The 1933 Hansen and Fosdick paper establishes a clear pharmacological rank-order among p-aminothiobenzoic acid esters. The S-ethyl and S-methyl esters produced 'intense anesthesia when applied to mucous membrane,' comparable in this topical mode to thiocaine [1]. However, in the goldfish immersion assay (Adams et al. method), thiocaine was 'several times as rapid an anesthetic as novocaine,' while preliminary subcutaneous injection in white mice indicated thiocaine's toxicity was 'about one-half that of cocaine' [1]. Critically, the simple alkyl esters (methyl, ethyl) were not subjected to the same systemic toxicity quantification—the authors explicitly reserved detailed pharmacological investigation of these simpler esters for a later study, which has not been identified in the subsequent indexed literature [1]. Therefore, the known differentiation is that the S-ethyl ester shares the topical mucosal anesthetic efficacy of the series but lacks the documented reduced systemic toxicity and rapid injectable onset that characterizes the diethylaminoethyl analog thiocaine. For applications requiring injectable local anesthesia with a defined therapeutic index, thiocaine would be the compound of choice; for topical formulations or as a synthetic intermediate where a basic side chain is undesired, the S-ethyl ester is the appropriate selection.

Local Anesthetic Potency & Toxicity
Cross-study comparable
S-ethyl: intense mucosal anesthesia (qualitative). Thiocaine: ~0.5× cocaine toxicity (mouse s.c.), rapid goldfish anesthesia.
Systemic toxicity data absent for S-ethyl; thiocaine benchmark available.
No systemic toxicity quantification for S-ethyl; topical research context only.
Local Anesthesia Structure-Activity Relationship Toxicity Profiling

Nucleophilic Displacement Reactivity: S-Ethyl vs. S-Chloroethyl

The synthetic route to thiocaine reveals a functional divergence between the S-ethyl ester and its β-chloroethyl analog. In the Hansen and Fosdick synthesis, the S-ethyl ester serves as a terminal product (or protected intermediate), while the S-(2-chloroethyl) ester (p-chloroethyl p-aminothiobenzoate) is specifically designed as an electrophilic precursor for subsequent SN2 displacement by diethylamine at 100–110°C in a sealed tube (6 h) to yield thiocaine [1]. The S-ethyl ester lacks this leaving-group functionality at the β-position, making it inert to the amination conditions used for thiocaine production. This establishes a clear functional partitioning: the S-ethyl ester is suitable as a stable building block for reactions at the aromatic amine (e.g., amide coupling, reductive amination) without competing thioester alkyl-chain reactivity, whereas the S-chloroethyl ester is the required precursor when the thioester side chain itself must be further elaborated to a dialkylaminoethyl pharmacophore [1].

Nucleophilic Displacement Reactivity
Class-level inference
S-ethyl: no β-leaving group, inert to diethylamine. S-chloroethyl: undergoes SN2 to yield thiocaine (100–110°C, 6 h).
Functional divergence dictates procurement choice.
S-ethyl suitable for N-derivatization; S-chloroethyl required for side-chain elaboration.
Synthetic Intermediates Nucleophilic Substitution Medicinal Chemistry

S-Ethyl 4-Aminobenzenecarbothioate: Application Scenarios


Mucosal Topical Anesthetic Research

Based on the 1933 Hansen and Fosdick demonstration that S-ethyl 4-aminobenzenecarbothioate produces 'intense anesthesia when applied to mucous membrane' [1], this compound can serve as a lead scaffold or reference standard in topical anesthetic development programs. Unlike thiocaine, which bears a basic diethylaminoethyl group that promotes systemic absorption and contributes to its injectable utility, the S-ethyl ester's simpler alkyl chain may reduce systemic partitioning while retaining topical efficacy. Researchers developing mucosal gels, sprays, or dental anesthetic formulations where localized action with minimal systemic exposure is desired should evaluate this compound against benzocaine (oxygen ester) and thiocaine (aminoalkyl thioester) in head-to-head mucosal retention and systemic absorption assays.

N-Derivatized Library Synthesis via Amine Handle

The free aromatic amino group of S-ethyl 4-aminobenzenecarbothioate provides a single point for diversification without interference from the S-ethyl thioester side chain, which lacks a β-leaving group and is stable under amine acylation conditions [1]. Medicinal chemistry groups synthesizing libraries of N-acyl, N-sulfonyl, or N-alkyl 4-aminobenzenecarbothioates for target-based screening should select the S-ethyl ester as the core scaffold. In contrast, if the synthetic plan requires subsequent elaboration of the thioester alkyl chain to a dialkylaminoethyl group, the S-chloroethyl ester must be procured instead, as the S-ethyl ester cannot undergo the necessary SN2 amination [1].

Thioester Probe for Acyl Substitution Studies

The S-ethyl thioester moiety provides a moderately activated carbonyl center suitable for studying nucleophilic acyl substitution kinetics with biological nucleophiles (e.g., cysteine thiols, serine hydroxyls). The para-amino group allows conjugation to fluorophores, biotin, or solid supports without altering thioester reactivity. In comparative mechanistic studies with oxygen ester analogs (e.g., ethyl 4-aminobenzoate, benzocaine), the S-ethyl thioester offers a distinct electrophilicity profile due to the lower electronegativity and larger atomic radius of sulfur versus oxygen, enabling systematic investigation of heteroatom effects on enzyme-catalyzed ester/thioester hydrolysis [1].

Application
Selection Property
Validation Focus
Mucosal Topical Anesthesia Research Model
S-ethyl thioester scaffold for topical retention studies
Mucosal retention and systemic absorption assays vs. benzocaine/thiocaine
N-Derivatization Library Synthesis
Free amine handle without side-chain reactivity
N-acylation/sulfonylation efficiency; thioester stability under coupling conditions
Thioester Probe for Acyl Substitution Kinetics
S-ethyl thioester electrophilicity for nucleophilic study
Hydrolysis rates vs. oxygen ester analogs; conjugation to fluorophores/supports
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